3,3'-Di(trimethylammoniummethyl)-1,2-(5,5'-diindolyl)ethane diiodide
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Overview
Description
3,3’-Di(trimethylammoniummethyl)-1,2-(5,5’-diindolyl)ethane diiodide is a quaternary ammonium salt derived from bisindole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Di(trimethylammoniummethyl)-1,2-(5,5’-diindolyl)ethane diiodide typically involves the Mannich reaction. This reaction uses bisindoles as starting materials, which are then reacted with formaldehyde and trimethylamine to form the quaternary ammonium salt . The reaction conditions often include:
Solvent: Dry dimethylformamide (DMF)
Temperature: Room temperature (20°C)
Reagents: N,N-dimethyl-methyleneimmonium chloride, methyl iodide
The final product is obtained by adding freshly distilled methyl iodide dropwise to the reaction mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring purity through techniques like recrystallization, and employing industrial reactors for the Mannich reaction.
Chemical Reactions Analysis
Types of Reactions
3,3’-Di(trimethylammoniummethyl)-1,2-(5,5’-diindolyl)ethane diiodide undergoes several types of chemical reactions, including:
Substitution Reactions: Common in quaternary ammonium salts.
Oxidation and Reduction: Though less common, these reactions can modify the indole rings.
Common Reagents and Conditions
Substitution: Typically involves nucleophiles like hydroxide ions.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate.
Reduction: Often involves reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted indole derivatives, while oxidation and reduction can lead to modified indole structures.
Scientific Research Applications
3,3’-Di(trimethylammoniummethyl)-1,2-(5,5’-diindolyl)ethane diiodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects, particularly its curare-like properties.
Mechanism of Action
The mechanism by which 3,3’-Di(trimethylammoniummethyl)-1,2-(5,5’-diindolyl)ethane diiodide exerts its effects involves its interaction with biological targets. The quaternary ammonium group allows it to interact with cell membranes and proteins, potentially disrupting normal cellular functions. This interaction can lead to various pharmacological effects, including muscle relaxation and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 3,8-Di(trimethylammoniummethyl)-1H,6H-indolo[7,6-g]indole dimethylsulfate
- Bis(5-indolyl)methane derivatives
Uniqueness
3,3’-Di(trimethylammoniummethyl)-1,2-(5,5’-diindolyl)ethane diiodide is unique due to its specific bisindole structure and the presence of quaternary ammonium groups.
Properties
CAS No. |
90094-63-6 |
---|---|
Molecular Formula |
C26H36I2N4 |
Molecular Weight |
658.4 g/mol |
IUPAC Name |
trimethyl-[[5-[2-[3-[(trimethylazaniumyl)methyl]-1H-indol-5-yl]ethyl]-1H-indol-3-yl]methyl]azanium;diiodide |
InChI |
InChI=1S/C26H36N4.2HI/c1-29(2,3)17-21-15-27-25-11-9-19(13-23(21)25)7-8-20-10-12-26-24(14-20)22(16-28-26)18-30(4,5)6;;/h9-16,27-28H,7-8,17-18H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
RPUVTNHKVGJZLG-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CC1=CNC2=C1C=C(C=C2)CCC3=CC4=C(C=C3)NC=C4C[N+](C)(C)C.[I-].[I-] |
Origin of Product |
United States |
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